molecular formula C23H35NO4 B13048190 tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate

tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate

Cat. No.: B13048190
M. Wt: 389.5 g/mol
InChI Key: CWMLOEVQDOIWCO-UHFFFAOYSA-N
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Description

TERT-BUTYL BENZYL((6S,9R)-2-(HYDROXYMETHYL)-1-OXASPIRO[55]UNDECAN-9-YL)CARBAMATE is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL BENZYL((6S,9R)-2-(HYDROXYMETHYL)-1-OXASPIRO[5.5]UNDECAN-9-YL)CARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the tert-butyl and benzyl groups. The reaction conditions often require the use of strong bases, protecting groups, and specific catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL BENZYL((6S,9R)-2-(HYDROXYMETHYL)-1-OXASPIRO[5.5]UNDECAN-9-YL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the benzyl or tert-butyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

TERT-BUTYL BENZYL((6S,9R)-2-(HYDROXYMETHYL)-1-OXASPIRO[5.5]UNDECAN-9-YL)CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL BENZYL((6S,9R)-2-(HYDROXYMETHYL)-1-OXASPIRO[5.5]UNDECAN-9-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL N-{3-AZASPIRO[5.5]UNDECAN-9-YL}CARBAMATE
  • RAC-TERT-BUTYL N-[(6S,9S)-1-OXA-4-AZASPIRO[5.5]UNDECAN-9-YL]CARBAMATE

Uniqueness

TERT-BUTYL BENZYL((6S,9R)-2-(HYDROXYMETHYL)-1-OXASPIRO[5.5]UNDECAN-9-YL)CARBAMATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Biological Activity

The compound tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate (CAS Number: 2177255-10-4) is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Common NameThis compound
CAS Number2177255-10-4
Molecular FormulaC23H35NO4
Molecular Weight389.5 g/mol

Structural Features

The compound features a spirocyclic structure that includes a hydroxymethyl group and a carbamate functional group, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzimidazole and benzothiazole have shown promising results in inhibiting cell proliferation in various cancer cell lines, including A549 and HCC827 . While specific data on the antitumor activity of tert-butyl benzyl carbamate is limited, its structural similarity to these active compounds suggests potential efficacy.

Antimicrobial Activity

Compounds with spiro structures have also been evaluated for their antimicrobial properties. For example, spiro compounds containing dioxaspiro groups demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria . Although direct studies on tert-butyl benzyl carbamate are not available, its chemical characteristics may confer similar antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. In the case of spiro compounds, modifications to the benzyl and hydroxymethyl groups can significantly influence their efficacy against specific targets. For example, variations in substituents can enhance binding affinity to DNA or alter the mechanism of action against cancer cells .

Synthesis and Evaluation

A study focusing on the synthesis of spiro compounds revealed that certain derivatives exhibited dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, which are relevant for pain management . This highlights the potential pharmacological versatility of compounds like tert-butyl benzyl carbamate.

Comparative Analysis

In a comparative study of various spiro compounds, those with dioxaspiro structures showed distinct biological profiles. The presence of hydroxymethyl groups was associated with increased solubility and bioavailability, which are critical factors for therapeutic applications .

Properties

Molecular Formula

C23H35NO4

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl N-benzyl-N-[2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl]carbamate

InChI

InChI=1S/C23H35NO4/c1-22(2,3)28-21(26)24(16-18-8-5-4-6-9-18)19-11-14-23(15-12-19)13-7-10-20(17-25)27-23/h4-6,8-9,19-20,25H,7,10-17H2,1-3H3

InChI Key

CWMLOEVQDOIWCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CCCC(O3)CO)CC2

Origin of Product

United States

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